molecular formula C19H19Cl2NO3S B2435174 ethyl 2-(3,5-dichlorobenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate CAS No. 477504-67-9

ethyl 2-(3,5-dichlorobenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate

Cat. No.: B2435174
CAS No.: 477504-67-9
M. Wt: 412.33
InChI Key: GWZJPQVQUBCECT-UHFFFAOYSA-N
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Description

“Ethyl 2-(3,5-dichlorobenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate” is a compound that falls under the category of thiophene derivatives . Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom with the formula C4H4S . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .


Synthesis Analysis

Thiophene derivatives are synthesized by various methods. The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .

Scientific Research Applications

Synthesis and Biological Activity

Research on thiophene derivatives, including molecules structurally similar to the queried compound, highlights their significance in medicinal chemistry due to their diverse biological activities. For instance, a study by Altundas et al. (2010) synthesized novel Ethyl 2-((1-hydroxynaphthalen-2-yl)methyleneamino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate derivatives and evaluated their antimicrobial activity against various pathogenic strains, showing significant efficacy.

Anticancer and Antirheumatic Potential

Compounds within this family have also been investigated for their potential anticancer and antirheumatic activities. Sherif and Hosny (2014) explored the anti-rheumatic potential of Ethyl 2-(2-cyano-3-mercapto-3-(phenylamino)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate and its metal complexes, demonstrating significant antioxidant, analgesic, and anti-rheumatic effects in vivo Sherif & Hosny, 2014.

Antimicrobial and Antioxidant Studies

The synthesis and evaluation of thiophene derivatives for antimicrobial and antioxidant activities are common themes in research. Raghavendra et al. (2016) reported on the synthesis of lignan conjugates via cyclopropanation, including Ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates, which exhibited excellent antibacterial, antifungal, and antioxidant properties Raghavendra et al., 2016.

Synthesis and Structural Analysis

The synthesis and structural elucidation of thiophene derivatives are critical for understanding their chemical and physical properties, which in turn influence their biological activities. Fatima et al. (2022) synthesized Ethyl-2-amino-5,6,7,8-tetrahydro-4H-cyclo-hepta[b]thiophene-3-carboxylate (EACHT), characterized it through various analytical techniques, and performed DFT studies to understand its electronic properties Fatima et al., 2022.

Future Directions

Thiophene and its derivatives have attracted great interest in industry as well as academia due to their diverse applications in medicinal chemistry and material science . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .

Properties

IUPAC Name

ethyl 2-[(3,5-dichlorobenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19Cl2NO3S/c1-2-25-19(24)16-14-6-4-3-5-7-15(14)26-18(16)22-17(23)11-8-12(20)10-13(21)9-11/h8-10H,2-7H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWZJPQVQUBCECT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCCC2)NC(=O)C3=CC(=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19Cl2NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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